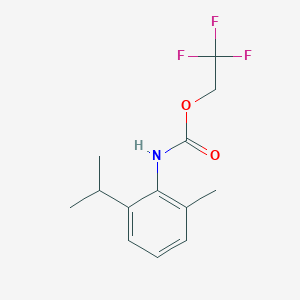

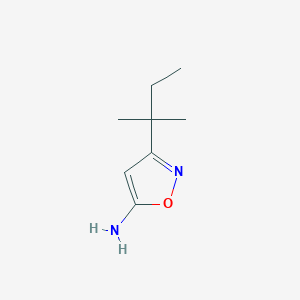

![molecular formula C8H15ClN2O B1461031 2,8-Diazaspiro[4.5]decan-1-one hydrochloride CAS No. 832710-65-3](/img/structure/B1461031.png)

2,8-Diazaspiro[4.5]decan-1-one hydrochloride

Overview

Description

2,8-Diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which could be beneficial for the treatment of inflammatory bowel disease .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The structure-activity relationship was systematically explored through the introduction of spirocyclic scaffolds . This led to the discovery of superior derivative compounds .Molecular Structure Analysis

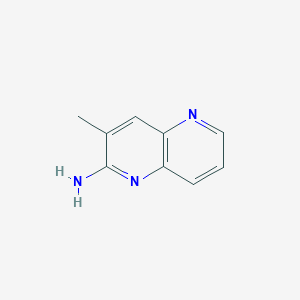

The molecular structure of this compound is represented by the empirical formula C8H15ClN2O . The InChI code for this compound is 1S/C8H14N2O.ClH/c11-7-8(3-6-10-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The compound has been used as a starting point for the synthesis of a series of derivatives, which have been evaluated as selective TYK2/JAK1 inhibitors .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 190.67 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

T-Type Calcium Channel Inhibition

2,8-Diazaspiro[4.5]decan-1-one derivatives have been explored for their potential as T-type calcium channel antagonists. A study by Fritch and Krajewski (2010) demonstrated that these compounds are potent inhibitors of T-type calcium channels, with modest selectivity over L-type calcium channels. This indicates their potential application in conditions where T-type calcium channel modulation is beneficial (Fritch & Krajewski, 2010).

CCR4 Antagonism and Endocytosis

Shukla et al. (2016) investigated 2,8-Diazaspiro[4.5]decan-1-one derivatives as potent CCR4 antagonists. These compounds showed high affinity in various assays and were able to induce endocytosis of CCR4, a property not commonly shared by small molecule antagonists of chemokine receptors. This suggests their application in targeting CCR4 for therapeutic purposes (Shukla et al., 2016).

Antihypertensive Activity

Caroon et al. (1981) synthesized a series of 2,8-Diazaspiro[4.5]decan-1-one derivatives for evaluation as antihypertensive agents. The study showed the potential of these compounds in lowering blood pressure, indicating their application in the treatment of hypertension (Caroon et al., 1981).

Muscarinic Activity and Cholinergic Agents

Cignarella, Villa, and Barlocco (1993) synthesized a series of 2,8-Diazaspiro[4.5]decan-1-one derivatives and evaluated them for cholinergic activity. They found that these compounds lacked significant cholinergic properties, which can be insightful for understanding their mechanism of action in neuropharmacology (Cignarella et al., 1993).

Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibition

Deng et al. (2013) discovered a novel complex crystal structure of PHD2 enzyme with a 2,8-Diazaspiro[4.5]decan-1-one analogue. This suggests the potential of these compounds as PHD2 inhibitors, which could have implications in diseases where PHD2 modulation is relevant (Deng et al., 2013).

Potential Muscarinic Agonists

Cignarella, Villa, and colleagues (1994) also investigated 2,8-Diazaspiro[4.5]decan-1-one derivatives for affinity towards muscarinic receptors. The study provided insights into the activity of these compounds in comparison to known muscarinic agonists (Cignarella et al., 1994).

Mechanism of Action

Target of Action

2,8-Diazaspiro[4.5]decan-1-one hydrochloride has been identified as a potent inhibitor of two primary targets: TYK2/JAK1 and RIPK1 . These targets play crucial roles in various biochemical pathways and cellular processes.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits excellent potency against TYK2/JAK1 kinases, with IC50 values of 6 and 37 nM, respectively . It also shows significant inhibitory activity against RIPK1, with an IC50 value of 92 nM .

Biochemical Pathways

The inhibition of TYK2/JAK1 and RIPK1 affects several downstream biochemical pathways. The compound’s anti-inflammatory effect is mediated by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. It has been reported to demonstrate excellent metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action include significant anti-inflammatory efficacy and anti-necroptotic effect. In acute ulcerative colitis models, the compound has shown more potent anti-inflammatory efficacy than tofacitinib . It also exhibits a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Biochemical Analysis

Biochemical Properties

2,8-Diazaspiro[4.5]decan-1-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its notable interactions is with receptor-interacting protein kinase 1 (RIPK1), where it acts as an inhibitor . This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death, thereby showing therapeutic potential in treating inflammatory diseases . Additionally, this compound has been identified as a selective inhibitor of TYK2/JAK1 kinases, which are involved in immune signaling pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In U937 cells, it has demonstrated significant anti-necroptotic effects by inhibiting RIPK1, leading to reduced cell death . Furthermore, it modulates the expression of genes related to the TYK2/JAK1 pathway, affecting the formation of Th1, Th2, and Th17 cells, which are crucial for immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. It inhibits the kinase activity of RIPK1 by binding to its active site, preventing the phosphorylation events necessary for necroptosis . Similarly, it selectively inhibits TYK2/JAK1 kinases by interacting with their catalytic domains, thereby blocking downstream signaling pathways involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies in vitro have shown sustained inhibition of RIPK1 and TYK2/JAK1 pathways, with consistent anti-inflammatory and anti-necroptotic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 and TYK2/JAK1 without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and off-target interactions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. It is metabolized primarily through hepatic pathways, with enzymes such as cytochrome P450 playing a role in its biotransformation . The compound’s metabolism affects its overall efficacy and duration of action in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells . Once inside, it accumulates in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on target enzymes . Post-translational modifications and targeting signals play a role in its precise localization within cells .

properties

IUPAC Name |

2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-7-8(3-6-10-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQSUWJKWQAKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655160 | |

| Record name | 2,8-Diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832710-65-3 | |

| Record name | 2,8-Diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-diazaspiro[4.5]decan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1460954.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)

amine](/img/structure/B1460961.png)

![N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide](/img/structure/B1460964.png)